molecular formula C9H10O2S B13864014 2-Thiophen-3-ylpent-4-enoic acid

2-Thiophen-3-ylpent-4-enoic acid

Cat. No.: B13864014
M. Wt: 182.24 g/mol
InChI Key: ZERYCFMIMFATMI-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylpent-4-enoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Thiophen-3-ylpent-4-enoic acid, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods provide efficient routes to synthesize thiophene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Paal-Knorr synthesis is widely used due to its simplicity and efficiency in producing thiophene derivatives on an industrial scale .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophen-3-ylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety attached to the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-thiophen-3-ylpent-4-enoic acid

InChI

InChI=1S/C9H10O2S/c1-2-3-8(9(10)11)7-4-5-12-6-7/h2,4-6,8H,1,3H2,(H,10,11)

InChI Key

ZERYCFMIMFATMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CSC=C1)C(=O)O

Origin of Product

United States

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